4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The thiazole ring is then coupled with the benzothiophene core using appropriate coupling agents.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or halogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzothiophene core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate specific enzymes, alter signal transduction pathways, or interfere with cellular processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as benzothiazole-2-carboxamide.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.
Carboxamide Derivatives: Compounds with carboxamide groups, such as N-phenylbenzamide.
Uniqueness
4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. The presence of both the thiazole ring and benzothiophene core in a single molecule provides a unique scaffold for drug design and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H11ClN2OS2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
4-chloro-N-[2-(1,3-thiazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H11ClN2OS2/c15-10-2-1-3-11-9(10)8-12(20-11)14(18)17-5-4-13-16-6-7-19-13/h1-3,6-8H,4-5H2,(H,17,18) |
InChI Key |
NWGALCLZJAPZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)NCCC3=NC=CS3)C(=C1)Cl |
Origin of Product |
United States |
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